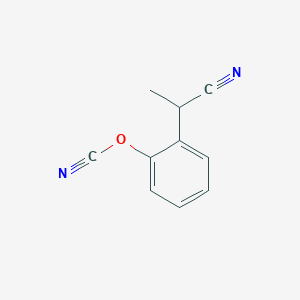

Cyanic acid, 2-(1-cyanoethyl)phenyl ester

CAS No.: 88975-94-4

Cat. No.: VC3330188

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88975-94-4 |

|---|---|

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | [2-(1-cyanoethyl)phenyl] cyanate |

| Standard InChI | InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3 |

| Standard InChI Key | LSBRRQCUTZZSCK-UHFFFAOYSA-N |

| SMILES | CC(C#N)C1=CC=CC=C1OC#N |

| Canonical SMILES | CC(C#N)C1=CC=CC=C1OC#N |

Introduction

Cyanic acid, 2-(1-cyanoethyl)phenyl ester is a chemical compound with the molecular formula C10H8N2O and a molar mass of 172.18 g/mol . It is a derivative of cyanic acid, which is a pseudohalogen oxoacid and a conjugate acid of cyanate . This compound is synthesized through reactions involving phenolic compounds and cyanogen halides or by esterification of cyanic acid with appropriate alcohols.

Synthesis Methods

The synthesis of cyanic acid, 2-(1-cyanoethyl)phenyl ester involves several methods:

-

Reaction with Cyanogen Halides: Phenolic compounds react with cyanogen halides to form cyanate esters. This method requires careful control of temperature and pH to optimize yield and purity.

-

Esterification of Cyanic Acid: Cyanic acid can be esterified with appropriate alcohols to produce the desired ester. This process also necessitates specific conditions such as solvent choice and temperature control.

Chemical Reactions and Mechanisms

Cyanic acid, 2-(1-cyanoethyl)phenyl ester participates in various chemical reactions typical of esters. When subjected to hydrolysis, the reaction proceeds via nucleophilic attack by water on the carbon atom bonded to oxygen in the ester linkage, resulting in the cleavage of the bond and formation of free cyanic acid and alcohol.

Scientific Uses and Applications

While specific applications of cyanic acid, 2-(1-cyanoethyl)phenyl ester are not extensively documented, its reactivity patterns suggest potential uses in organic synthesis and as intermediates in the production of other compounds. The compound's structure and properties make it suitable for further chemical transformations.

Research Findings and Future Directions

Research on cyanic acid, 2-(1-cyanoethyl)phenyl ester is limited, but its structural data and reactivity suggest potential applications in organic chemistry. Further studies could explore its kinetic properties under varying conditions, which are crucial for understanding its behavior in biological systems or industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume